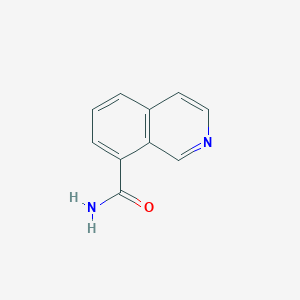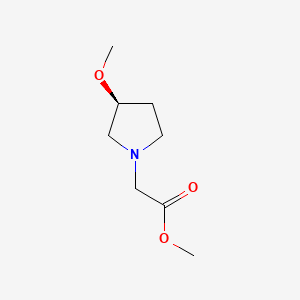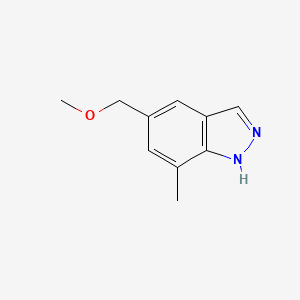
5-(Methoxymethyl)-7-methyl-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methoxymethyl)-7-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a methoxymethyl group at the 5-position and a methyl group at the 7-position of the indazole ring imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-7-methyl-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 2-methyl-3-nitrobenzoic acid, a series of reactions including nitration, reduction, and cyclization can lead to the formation of the desired indazole compound. The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Methoxymethyl)-7-methyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-(Methoxymethyl)-7-methyl-1H-indazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-(Methoxymethyl)-7-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells, contributing to its anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Methoxymethyl)-1H-indazole: Lacks the methyl group at the 7-position, which may affect its chemical properties and biological activities.
7-Methyl-1H-indazole:
5-Methyl-1H-indazole: Lacks both the methoxymethyl group and the methyl group at the 7-position, leading to distinct chemical behavior.
Uniqueness
5-(Methoxymethyl)-7-methyl-1H-indazole is unique due to the presence of both the methoxymethyl group at the 5-position and the methyl group at the 7-position. These substituents contribute to its distinct chemical properties, reactivity, and potential biological activities, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
93359-90-1 |
|---|---|
Molekularformel |
C10H12N2O |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
5-(methoxymethyl)-7-methyl-1H-indazole |
InChI |
InChI=1S/C10H12N2O/c1-7-3-8(6-13-2)4-9-5-11-12-10(7)9/h3-5H,6H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
HAFVOSFMUDIATQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1NN=C2)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915056.png)
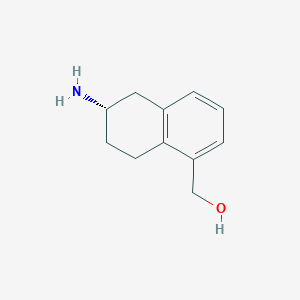
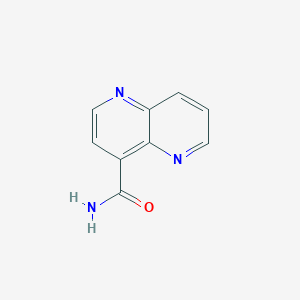
![1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride](/img/structure/B11915076.png)
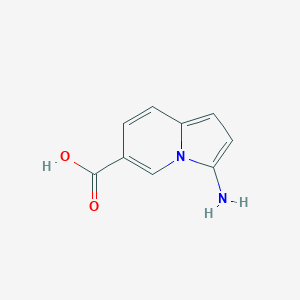
![7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11915094.png)
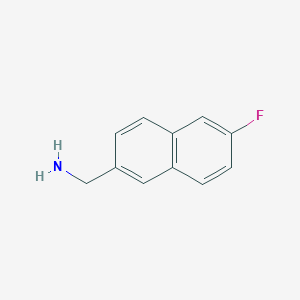

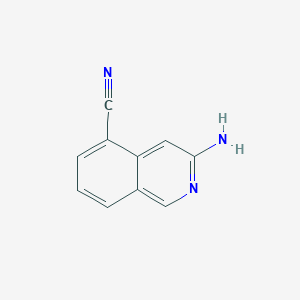

![6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915114.png)
